molecular formula C7H7F3N2O2 B1382606 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1823464-54-5

2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B1382606
CAS No.: 1823464-54-5
M. Wt: 208.14 g/mol
InChI Key: URYBQPIPDBWRIK-UHFFFAOYSA-N
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Description

2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a methyl group and a trifluoromethyl group

Scientific Research Applications

2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties

Biochemical Analysis

Biochemical Properties

2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known to enhance the compound’s stability and reactivity . This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity . The compound’s trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways. Additionally, it can inhibit or activate enzymes by interacting with their active sites, leading to changes in metabolic flux and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has shown stability under various conditions, but its degradation products can also influence cellular processes. Long-term studies have indicated that prolonged exposure to the compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific tissues and cellular compartments. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific organelles, such as mitochondria, lysosomes, or the endoplasmic reticulum, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its localization and activity.

Chemical Reactions Analysis

Types of Reactions: 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various pyrazole derivatives .

Comparison with Similar Compounds

    Trifluoromethylpyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.

    Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.

Uniqueness: 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both a pyrazole ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and bioactivity compared to similar compounds .

Properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-4-2-12(3-5(13)14)11-6(4)7(8,9)10/h2H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYBQPIPDBWRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823464-54-5
Record name 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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